5-Chloro-3-(trifluoromethyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-chloro-1-(4-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF4N2O2/c12-9-7(10(19)20)8(11(14,15)16)17-18(9)6-3-1-5(13)2-4-6/h1-4H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTHVBSBJVFGFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C(=N2)C(F)(F)F)C(=O)O)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-3-(trifluoromethyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid (CAS No. 1152979-31-1) is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a unique structure that may confer specific biological properties, making it a candidate for further investigation.
Chemical Structure and Properties
The molecular formula of 5-Chloro-3-(trifluoromethyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid is , with a molecular weight of 308.62 g/mol. The presence of both trifluoromethyl and fluorophenyl groups suggests potential lipophilicity, which can influence its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various pyrazole derivatives, including the target compound. The structure-activity relationship (SAR) indicates that modifications in the pyrazole ring and substituents significantly affect antimicrobial efficacy. For instance, compounds structurally similar to 5-Chloro-3-(trifluoromethyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid have shown promising results against both Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity of Related Pyrazole Derivatives
| Compound | Activity Type | MIC (μg/ml) | Reference |
|---|---|---|---|
| Compound A | Antibacterial | 50 | |
| Compound B | Antifungal | 250 | |
| 5-Chloro-3-(trifluoromethyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | TBD | TBD | Current Study |
Anti-inflammatory Properties
In addition to its antimicrobial potential, pyrazole derivatives are often explored for anti-inflammatory activities. The presence of electron-withdrawing groups like trifluoromethyl may enhance the compound's ability to modulate inflammatory pathways. In vitro assays have demonstrated that related compounds can inhibit pro-inflammatory cytokines, suggesting a possible mechanism for therapeutic application in inflammatory diseases.
Case Studies
A comprehensive study investigated the biological activity of various pyrazole derivatives, including those with similar structural features to our compound. The research utilized molecular docking studies to predict interactions with enzymes involved in inflammation and infection pathways.
Case Study Summary:
- Objective: Evaluate the anti-inflammatory and antimicrobial activity.
- Methods: Molecular docking, in vitro assays.
- Findings: Compounds exhibited significant inhibition of bacterial growth and reduction in cytokine levels in treated cells.
Structure-Activity Relationship (SAR)
The SAR analysis for pyrazole derivatives indicates that:
- Substituents on the pyrazole ring : Influence binding affinity to biological targets.
- Trifluoromethyl group : Enhances lipophilicity and possibly bioavailability.
This information is crucial for designing more potent analogs with improved efficacy.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Trifluoromethyl vs. Alkyl Groups : The trifluoromethyl group in the target compound enhances metabolic resistance compared to the propyl group in 's compound .
- Aromatic Substituents : Replacing the 4-fluorophenyl group with a 4-methoxyphenyl () or 2,4-dichlorophenyl () alters electronic and steric profiles, impacting binding affinity in biological systems .
Table 2: Insecticidal and Fungicidal Activities
Key Findings :
- The target compound's anthranilic diamide derivatives exhibit dual insecticidal and fungicidal activity, attributed to its carboxylic acid group and trifluoromethyl substituent, which likely interact with ryanodine receptors and fungal enzymes .
Crystallographic and Structural Insights
Table 3: Crystallographic Data Comparisons
Q & A
Q. What methodologies are recommended for the structural characterization of this compound?
To confirm the molecular structure, employ X-ray crystallography using programs like SHELXL for refinement . Key parameters include unit cell dimensions (e.g., monoclinic system with space group P2/c and β = 92.003°) and hydrogen bonding networks . Complementary techniques:
Q. How can researchers optimize synthesis and purification protocols?
Synthesis typically involves:
Cyclocondensation : React 4-fluorophenylhydrazine with β-keto esters under acidic conditions .
Fluorination/chlorination : Introduce trifluoromethyl and chloro groups via electrophilic substitution (e.g., using Cl/FeCl) .
Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate >95% purity .
Q. What in vitro assays are suitable for evaluating biological activity?
- Anticancer : MTT assay against human cancer cell lines (e.g., HeLa, MCF-7) .
- Anti-inflammatory : COX-2 inhibition assay using ELISA .
- Antimicrobial : Broth microdilution for MIC determination .
Note: Structural analogs like 5-(2,4-dichlorophenyl) derivatives show enhanced activity due to halogen interactions .
Advanced Research Questions
Q. How to resolve contradictions in crystallographic data for polymorphic forms?
Discrepancies in unit cell parameters (e.g., β angle variations between 92.003° and 102.42° ) may arise from:
Q. How to design structure-activity relationship (SAR) studies for fluorinated pyrazole derivatives?
- Comparative analysis : Substitute 4-fluorophenyl with dichlorophenyl (see ) or vary trifluoromethyl positioning .
- Docking studies : Use AutoDock Vina to predict binding affinities with COX-2 or kinase targets .
- Data table :
Q. What strategies mitigate metabolic instability in vivo?
Q. How to address conflicting spectroscopic data for tautomeric forms?
Discrepancies in H NMR signals (e.g., pyrazole ring protons) may indicate tautomerism. Solutions:
- Variable-temperature NMR to detect equilibrium shifts.
- DFT calculations (Gaussian 09) to compare tautomer stability .
Methodological Challenges
Q. How to optimize electrophilic substitution reactions for fluorinated groups?
Q. What crystallographic approaches validate ligand-protein interactions?
Q. How to reconcile conflicting bioactivity data across studies?
- Standardize assays : Use identical cell lines (e.g., ATCC-certified HeLa) and controls.
- Data normalization : Express IC values relative to positive controls (e.g., doxorubicin for cytotoxicity) .
Data Validation and Reproducibility
Q. How to ensure reproducibility in synthetic protocols?
Q. What validation tools confirm crystallographic model accuracy?
- R factor : Acceptable if <0.08 for small molecules .
- PLATON/checkCIF : Flag symmetry errors or missed hydrogen bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
